NBD-PE

multidrug resistance P-glycoprotein lipid transport

Inconsistent performance across NBD-phospholipid variants compromises membrane dynamics reproducibility. NBD-PE is the rigorously validated fluorescent phospholipid for quantitative membrane studies: • FRET pair with Rhodamine-PE for lipid mixing/fusion assays (self-quenching R₀ = 2.55 nm) • Preferred flippase substrate: t₁/₂ = 2.5 min, 94% inner leaflet asymmetry • 2× greater MDR1 P-gp dynamic range vs. NBD-PC for drug resistance screening Supplied with rigorous QC, cold-chain shipping, and global delivery.

Molecular Formula C49H90N5O11P
Molecular Weight 956.24
CAS No. 178119-00-1
Cat. No. B1148109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBD-PE
CAS178119-00-1
Molecular FormulaC49H90N5O11P
Molecular Weight956.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NBD-PE Fluorescent Lipid Probe


NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a headgroup-labeled green-fluorescent phospholipid probe with excitation/emission maxima at 463–465 nm and 535–536 nm, respectively . The compound consists of a dipalmitoyl (16:0) phosphatidylethanolamine backbone with an NBD fluorophore conjugated to the ethanolamine headgroup . With a molecular weight of approximately 956 g/mol, extinction coefficient ε = 22,000 M⁻¹cm⁻¹, and solubility of 0.50 mM in methanol , NBD-PE serves as a widely utilized tool for investigating membrane lipid mixing, transbilayer flip-flop dynamics, lipid sorting and trafficking, and bilayer phase transitions . The NBD fluorophore exhibits concentration-dependent self-quenching properties that enable quantitative membrane fusion assays without requiring secondary labels [1].

NBD-PE vs. Generic NBD-Phospholipids


Substitution of NBD-PE with other NBD-conjugated phospholipids (e.g., NBD-PC, NBD-PS) introduces substantial functional and analytical variability that compromises experimental reproducibility. The phospholipid headgroup—ethanolamine in PE versus choline in PC or serine in PS—determines differential recognition by membrane transporters, translocases, and metabolic enzymes. Quantitative studies demonstrate that the human MDR1 P-glycoprotein discriminates between NBD-PE and NBD-PC accumulation in multidrug-resistant cells, with NBD-PE showing markedly lower accumulation (10% of parental control) compared to NBD-PC (20%) [1]. Furthermore, aminophospholipid translocase activity preferentially recognizes NBD-PE over NBD-PC, producing dramatically different transbilayer flip kinetics with half-times of 2.5 min for NBD-PE versus 11.2 min for NBD-PC in live sperm cells [2]. In yeast trafficking studies, NBD-PC is sorted to the vacuole while NBD-PE is not, a difference attributed to the methylation state of the ethanolamine headgroup [3]. Even within the NBD-PE class, acyl chain length variants exhibit differential membrane interaction parameters; for the NBD-diCn-PE homologous series (n = 6–14), desorption rates from POPC bilayers vary strongly with acyl chain length, while flip-flop rates remain chain-length independent [4]. These data collectively establish that headgroup identity and acyl chain composition produce quantifiably distinct membrane behaviors, rendering direct interchange of NBD-phospholipid probes scientifically invalid without explicit validation of the specific analog.

NBD-PE Performance Evidence


MDR1 P-Glycoprotein Substrate Discrimination

In a direct head-to-head comparison of NBD-PE, NBD-PC, and NBD-PS accumulation in the multidrug-resistant CEM/VBL₃₀₀ T-lymphoblastic cell line versus the drug-sensitive parental CEM line, NBD-PE exhibited the most pronounced MDR1-mediated exclusion among the three phospholipid classes. Following liposomal delivery and dithionite quenching of outer-leaflet fluorescence to quantify internalized probe by FACS, drug-resistant cells accumulated approximately 10% the amount of NBD-PE and 20% the amount of NBD-PC compared to drug-sensitive cells [1]. In contrast, NBD-PS showed no significant difference in internal accumulation between resistant and sensitive lines [1]. The differential accumulation of NBD-PE versus NBD-PC was reversed by the MDR reversal agents verapamil, cyclosporin A, and SDZ PSC 833 in a dose-dependent manner, confirming active P-gp-mediated export specific to the PE and PC headgroups [1].

multidrug resistance P-glycoprotein lipid transport MDR1 substrate phospholipid trafficking

Transbilayer Flip Kinetics

Direct comparative measurement of fluorescent phospholipid transbilayer movement in live bull sperm cells using flow cytometry revealed markedly different inward flip (outer-to-inner leaflet) kinetics among NBD-labeled phospholipids. NBD-PE exhibited a half-time for inward movement (flip) of 2.5 minutes, compared to 1.8 minutes for NBD-PS and 11.2 minutes for NBD-PC [1]. At equilibrium, 94% of NBD-PE resided in the inner leaflet, compared to 88% for NBD-PS and only 32% for NBD-PC [1]. The outward movement (flop) half-times, determined by BSA extraction kinetics, were 4.5 minutes for NBD-PE and 4.7 minutes for NBD-PS [1]. The inward movement of NBD-PE was inhibited by sulfhydryl reagents, elevated intracellular Ca²⁺, and ATP depletion, confirming active aminophospholipid translocase-mediated transport [1]. In bovine aortic endothelial cells, C₆-NBD-PE similarly demonstrated temperature-dependent flip to the inner leaflet that was abolished by N-ethylmaleimide and ATP depletion, while C₆-NBD-PC remained in the outer leaflet regardless of incubation conditions [2].

flip-flop kinetics transbilayer movement aminophospholipid translocase membrane asymmetry phospholipid transport

Surface Accessibility by Co²⁺ Quenching

The collisional quenching behavior of NBD-PE by Co²⁺ ions has been quantitatively characterized using Stern-Volmer analysis, establishing a baseline quenching coefficient that enables comparative surface accessibility studies across different membrane compositions. In uncharged phosphatidylcholine (PC) vesicles, NBD-PE exhibited a quenching coefficient (Q) of 13.8 M⁻¹, a value identical to that of water-soluble NBD-taurine in aqueous solution [1]. This equivalence demonstrates that Co²⁺ ions have unobstructed access to the NBD fluorophore on the outer vesicle surface when the headgroup environment is electrostatically neutral. In stark contrast, when NBD-PE was incorporated into phosphatidylserine-phosphatidylethanolamine (PS-PE) (1:1) vesicles bearing a net negative surface charge, the quenching coefficient was 114 mM⁻¹—approximately 8,000-fold smaller [1]. Using the Gouy-Chapman-Stern model, this differential quenching was shown to reflect surface charge-dependent Co²⁺ accumulation at the membrane interface, establishing NBD-PE as a sensitive reporter of local electrostatic environment [1].

fluorescence quenching membrane surface charge Stern-Volmer analysis bilayer accessibility cobalt ion probe

Self-Quenching Förster Radius

The self-quenching behavior of NBD-PE has been rigorously characterized through combined fluorescence intensity and lifetime measurements, yielding quantitative Förster resonance energy transfer (FRET) parameters essential for designing membrane fusion assays and biosensor applications. In egg phosphatidylcholine vesicles and dipcast monolayers containing 0.1 to 50 mol% NBD-PE, the fluorescence decay was consistently described by a two-exponential model that precluded direct application of standard Stern-Volmer or Klafter-Blumen formalisms [1]. Instead, a combined Perrin quenching and Förster energy transfer model was developed, yielding a critical Förster radius R₀ = 2.55 ± 0.10 nm for energy transfer to non-emissive trap sites, with a Perrin quenching critical radius Rc = 1.0 ± 0.1 nm [1]. This self-quenching property underpins the widely used NBD-PE/Rhodamine-PE FRET pair in membrane fusion assays: fusion-dependent dilution of the probes into unlabeled acceptor membranes increases the average NBD-NBD or NBD-Rhodamine distance, reducing quenching and yielding a quantifiable fluorescence increase [2]. The measured R₀ value provides the physical basis for calculating probe-to-probe distances and designing optimal labeling densities for specific membrane fusion or lipid mixing experimental configurations.

Förster resonance energy transfer self-quenching membrane fusion assay lipid mixing fluorescence lifetime

Lateral Diffusion in Endothelial Plasma Membrane

Fluorescence recovery after photobleaching (FRAP) measurements in the apical plasma membrane of bovine aortic endothelial cells revealed significant differences in lateral diffusion coefficients between NBD-PE and NBD-PC. When both probes were localized to the outer leaflet (immediately after cell labeling at 0°C), C₆-NBD-PE exhibited a lateral diffusion coefficient D = 2.8 ± 0.3 × 10⁻⁹ cm²/s, compared to D = 1.2 ± 0.05 × 10⁻⁹ cm²/s for C₆-NBD-PC—a 2.3-fold difference [1]. After one hour of incubation at 20°C, conditions under which C₆-NBD-PE underwent aminophospholipid translocase-mediated flip to the inner leaflet while C₆-NBD-PC remained in the outer leaflet, the diffusion coefficient for C₆-NBD-PE increased dramatically to 9.1 ± 0.9 × 10⁻⁹ cm²/s (at least 3-fold higher than outer-leaflet values), while C₆-NBD-PC showed only a modest increase to 1.9 ± 0.06 × 10⁻⁹ cm²/s [1]. These data demonstrate that NBD-PE not only diffuses faster than NBD-PC in the same membrane leaflet but also reports on the substantially higher fluidity of the inner versus outer leaflet of the endothelial plasma membrane [1].

lateral diffusion FRAP membrane fluidity lipid dynamics endothelial cell membrane

NBD-PE Application Scenarios


FRET-Based Membrane Fusion Assays

NBD-PE serves as the industry-standard FRET donor paired with Rhodamine-PE in lipid mixing assays for quantifying membrane fusion events. The NBD fluorophore's spectral properties (λex = 463 nm, λem = 536 nm) enable efficient energy transfer to Rhodamine acceptors (λem ≈ 590 nm), producing a FRET signal that decreases upon fusion-dependent probe dilution [1]. This approach has been validated in reconstituted SNARE-driven membrane fusion studies [2] and in assays measuring endosome-to-Golgi fusion stimulated by the dynamin-like protein Vps1 [3]. The well-characterized Förster radius R₀ = 2.55 nm for NBD-PE self-quenching [4] provides the quantitative foundation for calculating optimal probe densities and predicting fluorescence dequenching magnitudes in fusion assays.

Aminophospholipid Translocase Activity and Membrane Asymmetry

NBD-PE is preferentially recognized by aminophospholipid translocase (flippase) enzymes, exhibiting rapid inward flip kinetics (t₁/₂ = 2.5 min in sperm cells) and high equilibrium asymmetry (94% inner leaflet distribution) [5]. This makes NBD-PE the probe of choice for quantifying flippase activity, measuring scramblase-mediated lipid externalization, and investigating pathological loss of membrane asymmetry. The probe's transbilayer movement can be monitored using dithionite quenching of outer-leaflet fluorescence or BSA back-exchange protocols [6]. In scramblase assays, NBD-PE provides clear discrimination between non-scrambling and scrambling conditions via fluorescence polarization changes [7].

MDR1 Substrate & Reversal Agent Screening

NBD-PE demonstrates the most pronounced MDR1 P-glycoprotein-mediated exclusion among NBD-phospholipids, with resistant CEM/VBL₃₀₀ cells accumulating only ~10% of the NBD-PE observed in drug-sensitive parental cells—compared to ~20% for NBD-PC and no reduction for NBD-PS [8]. This 2-fold greater dynamic range relative to NBD-PC makes NBD-PE the most sensitive fluorescent reporter for screening MDR reversal agents. Dose-dependent reversal of NBD-PE exclusion by verapamil, cyclosporin A, and SDZ PSC 833 has been quantitatively demonstrated, enabling high-throughput fluorescence-based screening assays for P-gp inhibitors [8].

Membrane Surface Electrostatics via Co²⁺ Quenching

The calibrated Co²⁺ quenching coefficient of NBD-PE (Q = 13.8 M⁻¹ in neutral PC vesicles) provides a quantitative baseline for detecting membrane surface charge alterations and lipid packing defects [9]. Researchers can measure the accessibility of the NBD fluorophore to the aqueous quencher Co²⁺ to infer local electrostatic environment, with an 8,000-fold reduction in quenching observed in negatively charged PS-PE vesicles versus neutral PC vesicles [9]. This application is particularly valuable for characterizing protein-membrane interactions that alter surface potential, evaluating membrane-active peptide insertion, and assessing lipid bilayer integrity in liposomal drug delivery formulations.

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